1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one
CAS No.: 38758-04-2
Cat. No.: VC20303798
Molecular Formula: C14H22O
Molecular Weight: 206.32 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one - 38758-04-2](/images/structure/VC20303798.png)
Specification
CAS No. | 38758-04-2 |
---|---|
Molecular Formula | C14H22O |
Molecular Weight | 206.32 g/mol |
IUPAC Name | 1-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone |
Standard InChI | InChI=1S/C14H22O/c1-11(2)5-4-6-13-7-9-14(10-8-13)12(3)15/h5,7,14H,4,6,8-10H2,1-3H3 |
Standard InChI Key | OPMMVURHZYBANA-UHFFFAOYSA-N |
Canonical SMILES | CC(=CCCC1=CCC(CC1)C(=O)C)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The IUPAC name of this compound is 1-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone, reflecting its bicyclic structure. Its molecular formula, C₁₄H₂₂O, corresponds to a molecular weight of 206.32 g/mol . The compound’s structure features a cyclohexene ring substituted at the 1-position with an acetyl group and at the 4-position with a 4-methyl-3-pentenyl side chain (Figure 1).
Table 1: Key Identifiers of 1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one
Stereochemical Considerations
The compound’s cyclohexene ring introduces potential stereoisomerism. The 3-pentenyl side chain’s double bond at the 3-position (between C3 and C4) may exist in cis or trans configurations, though specific stereochemical data remain unreported in accessible literature . Computational models predict moderate steric hindrance around the acetyl group due to proximity to the cyclohexene ring’s substituents.
Synthesis and Production
Natural Occurrence
This ketone has been identified in Curcuma mangga, a plant species within the Zingiberaceae family, known for producing bioactive terpenoids . Its presence in rhizomes suggests a biosynthetic origin via the mevalonate pathway, common in terpenoid production.
Physicochemical Properties
Spectral Data
Nuclear Magnetic Resonance (NMR): Predicted ¹H NMR signals include:
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δ 1.6–1.8 ppm: Methyl groups on the cyclohexene ring and pentenyl side chain.
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δ 2.1–2.3 ppm: Acetyl group protons.
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δ 5.2–5.4 ppm: Olefinic protons from the cyclohexene and pentenyl double bonds .
Infrared (IR) Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponds to the ketone carbonyl group .
Patent Landscape
The WIPO PATENTSCOPE database lists patents associated with this compound’s InChIKey (OPMMVURHZYBANA-UHFFFAOYSA-N), suggesting proprietary interests in its synthesis or applications . Detailed patent claims remain confidential but likely cover catalytic methods for terpenoid functionalization.
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